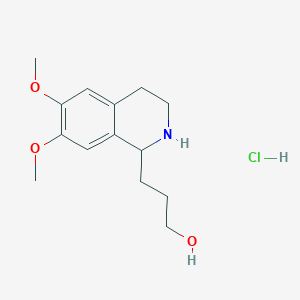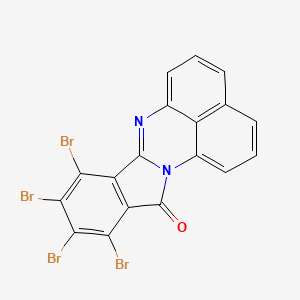
Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring . Another common method is the coupling of tryptamine with various reagents to introduce different functional groups .
Industrial Production Methods
Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinonoid compounds, which have significant biological and chemical importance .
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. This compound can act as an agonist or antagonist, depending on the specific receptor and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptamine: A biogenic amine with significant roles in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.
Uniqueness
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Eigenschaften
CAS-Nummer |
73816-49-6 |
|---|---|
Molekularformel |
C12H17ClN2S |
Molekulargewicht |
256.80 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C12H16N2S.ClH/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12;/h1-4,9,13-15H,5-8H2;1H |
InChI-Schlüssel |
LTWCPTNOVUQLLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CCS.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


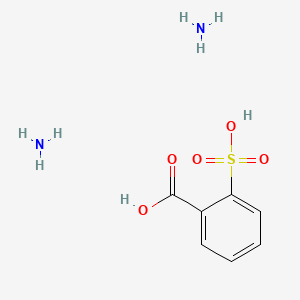
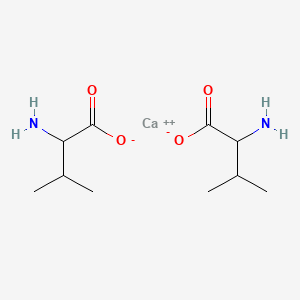


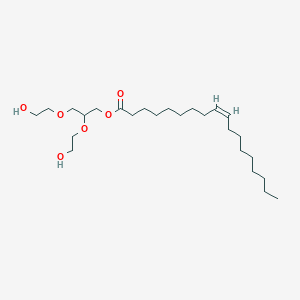

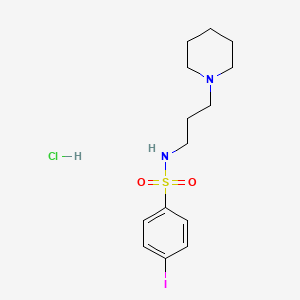
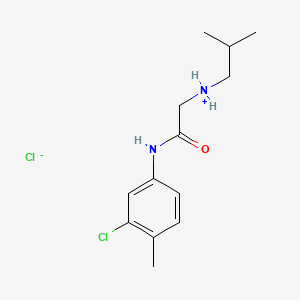

![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
